molecular formula C16H20N2O3S B2589820 N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide CAS No. 850932-34-2

N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide

Cat. No. B2589820
CAS RN: 850932-34-2
M. Wt: 320.41
InChI Key: MDUBMBBGVSFVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields such as sports medicine, cancer research, and metabolic disorders.

Scientific Research Applications

Synthetic Methodologies

The research demonstrates the utility of related compounds in the stereoselective synthesis of complex molecular structures, such as cis and trans-fused 3a-aryloctahydroindoles, through cyclization processes. This methodology is pivotal for synthesizing (-)-mesembrane, indicating the significance of such compounds in advancing synthetic organic chemistry (Saito, Matsuo, & Ishibashi, 2007).

Environmental Science

In environmental science, the study of artificial sweeteners as emerging environmental contaminants highlights the relevance of analytical methods for detecting such compounds in aqueous samples. This research underscores the importance of understanding the environmental fate and behavior of synthetic organic compounds, including N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide and its derivatives (Lange, Scheurer, & Brauch, 2012).

Cancer Research

In cancer research, the anticancer effects of sulfonamide-derived isatins, closely related to this compound, were explored. These compounds exhibited significant cytotoxicity against hepatocellular carcinoma cell lines, with molecular docking confirming their potential as lead compounds for cancer therapy development (Eldeeb et al., 2022).

Mechanism of Action

Target of Action

It is known that indole derivatives, which n-cyclohexyl-2-(1h-indole-3-sulfonyl)acetamide is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide.

Mode of Action

Indole derivatives are known to interact with their targets and cause a variety of biological effects . It is plausible that N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide interacts with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide could potentially affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide could have a variety of molecular and cellular effects.

properties

IUPAC Name

N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16(18-12-6-2-1-3-7-12)11-22(20,21)15-10-17-14-9-5-4-8-13(14)15/h4-5,8-10,12,17H,1-3,6-7,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUBMBBGVSFVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.